6-Bromo-2-fluoro-3-hydroxyphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-fluoro-3-hydroxyphenylboronic acid pinacol ester is a boronic ester derivative widely used in organic synthesis. It is known for its utility in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its molecular structure, which includes a bromine, fluorine, and hydroxyl group attached to a phenyl ring, along with a boronic acid pinacol ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 6-Bromo-2-fluoro-3-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM), and the reaction is often catalyzed by a base such as potassium carbonate.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-hydroxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Hydrolysis: The ester can hydrolyze to form the corresponding boronic acid under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like THF or DCM.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Various oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Hydrolysis: 6-Bromo-2-fluoro-3-hydroxyphenylboronic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
6-Bromo-2-fluoro-3-hydroxyphenylboronic acid pinacol ester is extensively used in scientific research, particularly in:
Organic Synthesis: As a key reagent in forming complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active compounds.
Material Science: For the development of new materials with specific properties.
Biological Studies: As a tool for studying biological pathways and interactions.
Mechanism of Action
The compound exerts its effects primarily through its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester moiety interacts with palladium catalysts, facilitating the transfer of the aryl group to form new carbon-carbon bonds. This mechanism involves oxidative addition, transmetalation, and reductive elimination steps, which are central to the coupling process.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester
- 2-Fluoro-6-hydroxyphenylboronic acid
- Phenylboronic acid pinacol ester
Uniqueness
6-Bromo-2-fluoro-3-hydroxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both bromine and fluorine atoms, along with the hydroxyl group, allows for versatile functionalization and application in various synthetic pathways.
This compound’s unique properties make it a valuable tool in both academic research and industrial applications, contributing to advancements in multiple scientific fields.
Properties
IUPAC Name |
4-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BBrFO3/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOCSENUFPVWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BBrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.